1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine
Description
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-8-14(9-3-1)12-4-6-13(7-5-12)15-10-11-16-13/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFWCZVDHUIDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine typically involves the reaction of piperidine with a suitable precursor of the 1,4-dioxaspirodecane moiety. One common method involves the use of cyclohexanone and ethylene glycol to form the 1,4-dioxaspirodecane structure, which is then reacted with piperidine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table summarizes structural analogs of 1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine, highlighting differences in substituents, heteroatoms, and biological relevance:
Physicochemical Properties
- Lipophilicity : The benzyl-substituted analog (150020-04-5) exhibits higher logP (~3.2) compared to the parent compound (logP ~1.8), enhancing blood-brain barrier penetration .
- Solubility: Morpholine-containing derivatives (e.g., C₁₂H₂₁NO₃) show improved aqueous solubility due to the oxygen atom’s polarity .
- Steric Effects : Methyl-linked analogs (e.g., 1-[(3S)-spiro]methylpiperidine) demonstrate conformational flexibility, influencing binding to chiral targets .
Biological Activity
1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by case studies and research findings.
The synthesis of this compound typically involves the reaction of piperidine with precursors of the 1,4-dioxaspirodecane framework. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functionalization in biological studies.
Chemical Reactions
- Oxidation : Using agents like potassium permanganate to form ketones or carboxylic acids.
- Reduction : Employing sodium borohydride to yield alcohols or amines.
- Substitution : The piperidine moiety can react with electrophiles or nucleophiles to produce diverse derivatives.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with sigma receptors, particularly sigma-1 receptors. These receptors play critical roles in various physiological processes and are implicated in several diseases.
The compound's mechanism involves binding to sigma-1 receptors, modulating their activity which can lead to significant biological effects such as:
- Neuroprotection : By influencing calcium levels in neurons, it may protect against neurodegenerative conditions.
- Analgesic Effects : It has been shown to affect pain pathways by modulating opioid receptor functions .
Research Findings
Recent studies have highlighted the compound's potential in treating neurological disorders and cancer:
Case Studies
- Sigma Receptor Interaction : A study demonstrated that derivatives of this compound exhibited high affinity for sigma-1 receptors, suggesting their utility in developing analgesics and neuroprotective agents .
- Cancer Research : Research indicated that sigma-1 ligands could reduce proliferation in breast cancer cells by inducing endoplasmic reticulum stress, showcasing the compound's potential role in cancer therapy .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Sigma-1 Affinity (nM) | Selectivity for Sigma-2 | Notable Effects |
|---|---|---|---|
| This compound | High (exact value varies) | 30-fold | Analgesic effects |
| 1,4-Dioxaspiro[4.4]nonane | Moderate | Low | Limited biological activity |
| 1,4-Dioxaspiro[4.5]decane | Low | High | Minimal interaction with sigma receptors |
Future Directions
Research continues into optimizing the structure of this compound to enhance its efficacy and selectivity for various biological targets. The ongoing exploration of its derivatives may yield new therapeutic agents for CNS disorders and cancer.
Q & A
Q. What are the recommended synthetic routes for 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible pathway includes:
Ketalization : Reacting 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decan-8-one intermediate .
Functionalization : Converting the carbonyl group at the 8-position to a leaving group (e.g., bromide via HBr treatment).
Nucleophilic Substitution : Introducing the piperidine moiety through alkylation or reductive amination.
For stereochemical control, chiral catalysts or resolving agents may be required. Characterization of intermediates via TLC and mass spectrometry ensures reaction progression .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons and carbons in the spirocyclic and piperidine moieties. For example, the deshielded protons adjacent to the oxygen atoms in the dioxolane ring resonate at δ 3.5–4.5 ppm, while piperidine protons appear at δ 1.4–2.8 ppm .
- IR Spectroscopy : Confirm the presence of ether (C-O-C) stretches (~1100 cm⁻¹) and absence of carbonyl peaks in the final product.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₂₂NO₂).
Q. What key physicochemical properties influence its reactivity in synthetic applications?
- Methodological Answer :
- Lipophilicity (logP) : The spirocyclic structure enhances lipid solubility, impacting membrane permeability in biological studies. Computational tools (e.g., Molinspiration) predict logP ~2.1 .
- Steric Hindrance : The rigid spiro system may limit nucleophilic attack at the 8-position, necessitating polar aprotic solvents (e.g., DMF) for reactions .
- Acid Sensitivity : The dioxolane ring is prone to cleavage under strong acidic conditions, requiring pH-controlled environments during synthesis .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution or ring-opening reactions. For example, DFT at the B3LYP/6-31G* level predicts regioselectivity in alkylation steps .
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility of the spirocyclic system to optimize reaction conditions .
- Retrosynthetic AI Tools : Platforms like Synthia or IBM RXN propose disconnections based on known reactions of analogous spiro compounds .
Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?
- Methodological Answer :
- Dose-Response Reassessment : Validate biological assays (e.g., IC₅₀ in enzyme inhibition) using orthogonal methods (SPR vs. fluorescence polarization) to rule out false positives .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or reactive intermediates that may interfere with activity measurements .
- Theoretical Re-evaluation : Cross-check docking simulations (AutoDock Vina) with crystallographic data to refine binding mode hypotheses .
Q. What methodological considerations are critical for studying the conformational dynamics of its spirocyclic system?
- Methodological Answer :
- Dynamic NMR : Detect ring-flipping or chair-chair interconversions in the dioxaspiro system by variable-temperature 1H NMR (e.g., coalescence temperature analysis) .
- X-ray Crystallography : Resolve absolute stereochemistry and intramolecular H-bonding networks. For example, the piperidine nitrogen may form a weak interaction with the dioxolane oxygen .
- Circular Dichroism (CD) : Correlate spirocyclic chirality with optical activity for enantiopure samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
